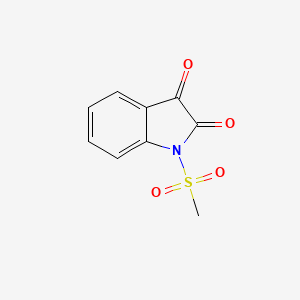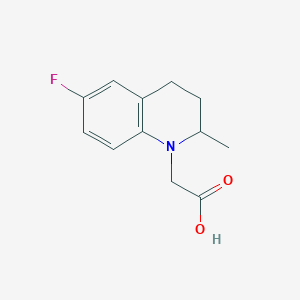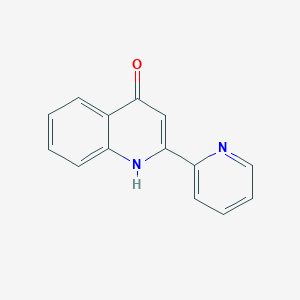
2-(Pyridin-2-YL)quinolin-4-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Pyridin-2-YL)quinolin-4-OL is a heterocyclic compound that features a quinoline ring fused with a pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Pyridin-2-YL)quinolin-4-OL can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Gould-Jacob and Friedländer synthesis protocols are well-known for constructing the quinoline scaffold . These methods typically involve the condensation of aniline derivatives with carbonyl compounds, followed by cyclization and oxidation steps.
Industrial Production Methods: Industrial production of this compound often employs transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols to enhance yield and reduce environmental impact . These methods are designed to be scalable and cost-effective, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 2-(Pyridin-2-YL)quinolin-4-OL undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive sites within the molecule, such as the hydroxyl group and the nitrogen atoms in the pyridine and quinoline rings .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve halogenating agents or nucleophiles under acidic or basic conditions .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield quinolin-2,4-dione derivatives, while reduction can produce various hydroquinoline derivatives .
Scientific Research Applications
2-(Pyridin-2-YL)quinolin-4-OL has a wide range of applications in scientific research. In chemistry, it is used as a building block for synthesizing more complex heterocyclic compounds . In biology and medicine, it has shown potential as an antitumor agent, with studies demonstrating its ability to induce apoptosis in cancer cells through mitochondrial dysfunction pathways . Additionally, it is used in the development of new materials with unique electronic and photophysical properties .
Mechanism of Action
The mechanism of action of 2-(Pyridin-2-YL)quinolin-4-OL involves its interaction with specific molecular targets and pathways. For instance, its antitumor activity is attributed to its ability to induce cell cycle arrest and apoptosis in cancer cells. This is achieved through the down-regulation of proteins like Cdc25A, Cyclin B, and CDK2, and the up-regulation of p27, p21, and p53 proteins . Additionally, it disrupts mitochondrial function, leading to increased levels of reactive oxygen species and activation of apoptotic pathways .
Comparison with Similar Compounds
2-(Pyridin-2-YL)quinolin-4-OL can be compared with other similar compounds, such as 4-hydroxyquinoline and 2-hydroxyquinoline . While these compounds share a similar quinoline core, this compound is unique due to the presence of the pyridine ring, which enhances its chemical reactivity and biological activity . Other similar compounds include quinolin-2,4-dione derivatives and quinolinyl-pyrazoles, which also exhibit interesting pharmacological properties .
Properties
CAS No. |
110802-13-6 |
|---|---|
Molecular Formula |
C14H10N2O |
Molecular Weight |
222.24 g/mol |
IUPAC Name |
2-pyridin-2-yl-1H-quinolin-4-one |
InChI |
InChI=1S/C14H10N2O/c17-14-9-13(12-7-3-4-8-15-12)16-11-6-2-1-5-10(11)14/h1-9H,(H,16,17) |
InChI Key |
WBSMQNXHMYQUIO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(N2)C3=CC=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


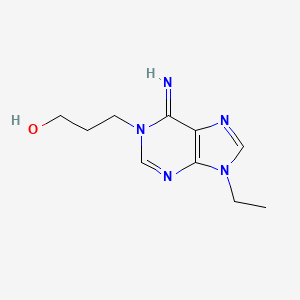

![3-Chloro-1H-thiazolo[5,4-f]indazol-6-amine](/img/structure/B11881406.png)
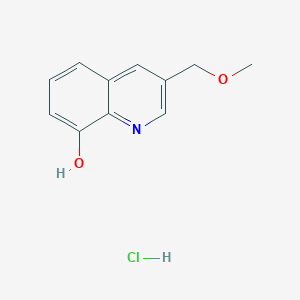
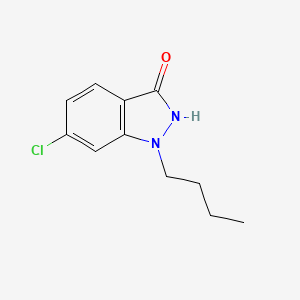
![4-Isopropoxy-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11881436.png)
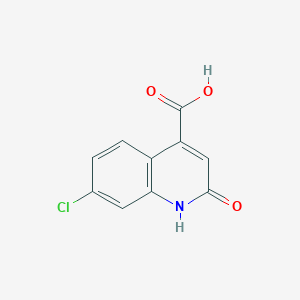
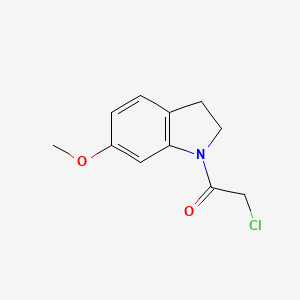
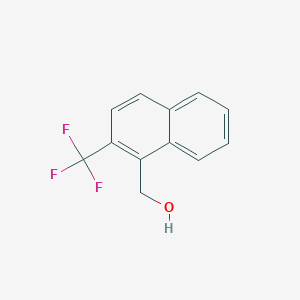
![(S)-3-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-yl acetate](/img/structure/B11881467.png)
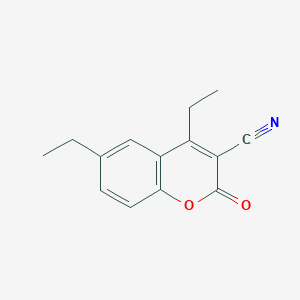
![2-Phenyl-pyrazolo[1,5-A]pyrimidine-5,7-diol](/img/structure/B11881474.png)
